REACTION_CXSMILES
|
[CH:1]1[C:22]2[C:21](=O)[C:20]3[C:7](=[CH:8][C:9]4[C:10](=O)[C:11]5[C:16]([C:17](=O)[C:18]=4[CH:19]=3)=[CH:15][CH:14]=[CH:13][CH:12]=5)[C:6](=O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.CC(CC)[O-].CC(CC)[O-].CC(CC)[O-].[Al+3]>C1(O)CCCCC1>[CH:4]1[C:5]2[C:22](=[CH:21][C:20]3[C:7]([CH:6]=2)=[CH:8][C:9]2[C:18](=[CH:17][C:16]4[C:11]([CH:10]=2)=[CH:12][CH:13]=[CH:14][CH:15]=4)[CH:19]=3)[CH:1]=[CH:2][CH:3]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C(C3=CC=4C(C5=CC=CC=C5C(C4C=C3C(C12)=O)=O)=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(CCCCC1)O
|
Name
|
aluminum tri(sec-butoxide)
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
CC([O-])CC.CC([O-])CC.CC([O-])CC.[Al+3]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
A dark solid was separated
|
Type
|
WASH
|
Details
|
washed 3 times with cyclohexanol
|
Type
|
WASH
|
Details
|
The residue was washed with acetone
|
Type
|
CUSTOM
|
Details
|
isolated on a filter flask
|
Type
|
CUSTOM
|
Details
|
air dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:22]2[C:21](=O)[C:20]3[C:7](=[CH:8][C:9]4[C:10](=O)[C:11]5[C:16]([C:17](=O)[C:18]=4[CH:19]=3)=[CH:15][CH:14]=[CH:13][CH:12]=5)[C:6](=O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.CC(CC)[O-].CC(CC)[O-].CC(CC)[O-].[Al+3]>C1(O)CCCCC1>[CH:4]1[C:5]2[C:22](=[CH:21][C:20]3[C:7]([CH:6]=2)=[CH:8][C:9]2[C:18](=[CH:17][C:16]4[C:11]([CH:10]=2)=[CH:12][CH:13]=[CH:14][CH:15]=4)[CH:19]=3)[CH:1]=[CH:2][CH:3]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C(C3=CC=4C(C5=CC=CC=C5C(C4C=C3C(C12)=O)=O)=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(CCCCC1)O
|
Name
|
aluminum tri(sec-butoxide)
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
CC([O-])CC.CC([O-])CC.CC([O-])CC.[Al+3]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
A dark solid was separated
|
Type
|
WASH
|
Details
|
washed 3 times with cyclohexanol
|
Type
|
WASH
|
Details
|
The residue was washed with acetone
|
Type
|
CUSTOM
|
Details
|
isolated on a filter flask
|
Type
|
CUSTOM
|
Details
|
air dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |